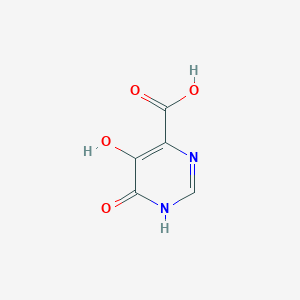

5,6-Dihydroxy-pyrimidine-4-carboxylic acid

Descripción general

Descripción

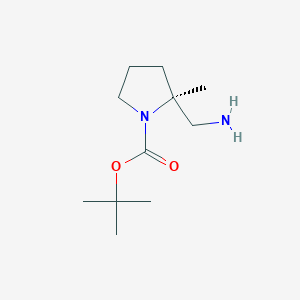

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 52412-10-9 . It has a molecular weight of 156.1 . The compound is a solid and is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid and its derivatives involves various methods. For instance, the synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide involves certain conditions . Additionally, the synthesis of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been discussed .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid is represented by the linear formula: C5H4N2O4 . The InChI Code for this compound is 1S/C5H4N2O4 .Chemical Reactions Analysis

The chemical reactions involving 5,6-Dihydroxy-pyrimidine-4-carboxylic acid are diverse. For example, the Dimroth rearrangement in the synthesis of condensed pyrimidines is a key reaction . Additionally, the reaction of [Re (CO)5Br] with H2pmdc in water with the addition of triethylamine (Et3N) as a supporting base results in the formation of dimeric complex .Physical And Chemical Properties Analysis

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Systems

5,6-Dihydroxy-pyrimidine-4-carboxylic acid: is a key precursor in the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their complex structure and potential biological activities. The synthesis involves multi-step reactions that provide a pathway to various derivatives with potential applications in medicinal chemistry.

Antimicrobial Agents

Derivatives of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid have been reported to exhibit antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and other pathogens.

Anti-inflammatory Activities

Pyrimidine derivatives, including those derived from 5,6-Dihydroxy-pyrimidine-4-carboxylic acid, show promising anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, which can be beneficial in the treatment of chronic inflammatory diseases.

Nucleoside Transport Inhibition

Some synthesized analogs of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid act as nucleoside transport inhibitors . These inhibitors have improved pharmacokinetic properties and are less likely to bind to proteins like alpha-1-acid glycoprotein, making them potential candidates for therapeutic applications.

HBV DNA Replication Inhibition

Research has shown that certain compounds derived from 5,6-Dihydroxy-pyrimidine-4-carboxylic acid can inhibit in vitro HBV DNA replication . This application is particularly relevant for the development of new antiviral drugs targeting Hepatitis B virus.

Visual Sensing of Contaminants

5,6-Dihydroxy-pyrimidine-4-carboxylic acid has been used in the visual sensing of contaminants like melamine . This application is crucial for ensuring food safety and preventing the consumption of contaminated products.

Mecanismo De Acción

The mechanism of action of pyrimidines, including 5,6-Dihydroxy-pyrimidine-4-carboxylic acid, is diverse and depends on their biological applications. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Direcciones Futuras

The future directions in the research of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid and its derivatives involve the development of new approaches for the construction of new standard biological components . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(5(10)11)6-1-7-4(3)9/h1,8H,(H,10,11)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRRDUISATZZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716395 | |

| Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-pyrimidine-4-carboxylic acid | |

CAS RN |

52412-10-9 | |

| Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)

![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)

![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)